KA2237

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KA2237 is a potent and selective PI3K p110beta/delta inhibitor. KA2237 selectively inhibits the PI3K-beta and -delta isoforms and prevents their activation, which inhibits PI3K-beta/delta-mediated signal transduction pathways. This decreases proliferation and induces cell death in susceptible tumor cells. Unlike other isoforms of PI3K, PI3K-beta and -delta are overexpressed primarily in solid and hematological tumor cells and play crucial roles in tumor cell survival, and immunoregulation. The targeted inhibition of these PI3Ks allows this agent to potentially be more efficacious and less toxic than pan-PI3K inhibitors, which also affect normal, healthy cells.

科学的研究の応用

Pre-Clinical Evaluation in Mantle Cell Lymphoma

KA2237, developed by Karus Therapeutics Ltd, is a dual inhibitor of class I beta and delta isoforms of PI3K, showing promise in mantle cell lymphoma (MCL) treatment. It has been effective against both ibrutinib-sensitive and resistant MCL cell lines and patient-derived xenograft (PDX) tumor cells. Notably, KA2237 does not affect normal human peripheral blood mono-nuclear cells, showcasing its selective action against tumor cells. Its synergy with ibrutinib in several MCL cell lines and in PDX models further highlights its potential in MCL therapy, particularly for ibrutinib-resistant cases (Huang et al., 2016).

Pharmacokinetics in B-cell Lymphoma Patients

KA2237's safety, tolerability, and pharmacokinetics were evaluated in B-cell lymphoma patients. The study revealed that KA2237 has a half-life conducive to once daily dosing. Interestingly, the drug demonstrates mechanism-based inhibition (MBI) of CYP3A4/5, which was crucial in guiding safe dose escalation during the study (Dow et al., 2021).

Phase I Study in Relapsed/Refractory B-Cell Lymphoma

In a phase I study, KA2237 showed promising clinical activity in heavily pretreated relapsed/refractory B-cell lymphoma patients. The study determined the maximum tolerated dose and demonstrated favorable pharmacokinetic profiles, supporting further evaluation of KA2237 in this patient population (Nastoupil et al., 2019).

Preclinical and Phase I Studies in B-cell Lymphoma

Further preclinical and phase I studies have confirmed the potency of KA2237 in inhibiting PI3K β/δ, with significant results in relapsed refractory B-cell lymphoma. This study showed that 86% of patients experienced treatment-related adverse events, indicating its impact and the need for careful monitoring (Nastoupil et al., 2021).

Overcoming Ibrutinib Resistance in Diffuse Large B-cell Lymphoma

KA2237's role in overcoming ibrutinib resistance in diffuse large B-cell lymphoma was explored, indicating its ability to counteract resistance mechanisms through PI3K/AKT signaling pathway inhibition (Jain et al., 2019).

特性

IUPAC名 |

N/A |

|---|---|

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

KA2237; KA-2237; KA 2237; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(3aR,4R,6R,6aR)-2-benzyl-6-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methoxy}({[({[(2S,3R,4S,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphinic acid](/img/structure/B1192909.png)

![3-[7-[10-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]decyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B1192912.png)

![(4R,4aR,5aS,9Z,9aR,9bR)-4,4a,8-trihydroxy-9-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,4,5a,7,9b-pentamethyl-9aH-dibenzofuran-1,6-dione](/img/structure/B1192922.png)

![3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride](/img/structure/B1192930.png)

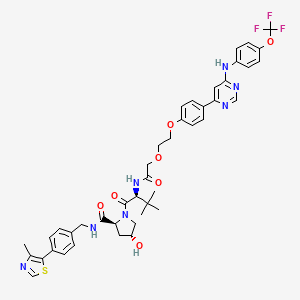

![3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B1192932.png)